molecular formula C12H19NO2 B8407158 5-(Methoxymethoxy)-2-neopentylpyridine

5-(Methoxymethoxy)-2-neopentylpyridine

Cat. No. B8407158
M. Wt: 209.28 g/mol
InChI Key: WXPADNDZERJUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745484B2

Procedure details

To a solution of 2-bromo-5-(methoxymethoxy)pyridine (30.5 g, 140 mmol) in THF (5 mL) at 0° C. under N2 is added dichloro-((bis-diphenylphosphino)ferrocenyl)-palladium(II) (4.88 g, 5.5 mmol) followed by dropwise addition of neopentylmagnesium chloride (155 mL, 155 mmol) over 2 min. After addition, the cooling bath was removed and the reaction stirred 3 h at rt. The reaction was cooled to 0° C. and saturated NH4Cl (500 mL) was added, and the aqueous layers extracted with EtOAc (3×200 mL). The combined organic layers were washed with saturated NaCl, dried (Na2SO4) and concentrated to give a red oil. Purification by vacuum filtration through a silica plug (9×7 cm, dry load, 10-20%% EtOAc/Hexanes) gives 5-(methoxymethoxy)-2-neopentylpyridine as a light yellow oil.
Quantity
30.5 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-((bis-diphenylphosphino)ferrocenyl)-palladium(II)
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][O:10][CH3:11])=[CH:4][N:3]=1.[CH2:12]([Mg]Cl)[C:13]([CH3:16])([CH3:15])[CH3:14]>C1COCC1>[CH3:11][O:10][CH2:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)OCOC
Name
dichloro-((bis-diphenylphosphino)ferrocenyl)-palladium(II)
Quantity
4.88 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
155 mL
Type
reactant
Smiles
C(C(C)(C)C)[Mg]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred 3 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
ADDITION
Type
ADDITION
Details
saturated NH4Cl (500 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layers extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
Purification
FILTRATION
Type
FILTRATION
Details
by vacuum filtration through a silica plug (9×7 cm, dry load, 10-20%% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCOC=1C=CC(=NC1)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.